molecular formula C11H14N4O2S2 B479436 N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 543694-40-2

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B479436
CAS No.: 543694-40-2
M. Wt: 298.4g/mol
InChI Key: YRPZOOJDSAEOIR-UHFFFAOYSA-N
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Description

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is unique due to the presence of both a thiol group and a sulfonamide group, which confer distinct reactivity and biological activity compared to other triazole derivatives . This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions.

Properties

IUPAC Name

N-methyl-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-14(8-10-12-13-11(18)15(10)2)19(16,17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZOOJDSAEOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN(C)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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